molecular formula C6H3BrClN3 B6270699 2-azido-4-bromo-1-chlorobenzene CAS No. 1341365-74-9

2-azido-4-bromo-1-chlorobenzene

Cat. No.: B6270699
CAS No.: 1341365-74-9
M. Wt: 232.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-azido-4-bromo-1-chlorobenzene is a chemical compound that has garnered significant attention in the scientific community due to its unique physical and chemical properties. It is an aromatic compound with the molecular formula C6H3BrClN3 and a molecular weight of 232.5 g/mol. The presence of azido, bromo, and chloro substituents on the benzene ring makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the diazotization of 2-chloroaniline followed by a Sandmeyer reaction to introduce the bromo group . The azido group can be introduced through nucleophilic substitution reactions involving sodium azide .

Industrial Production Methods

Industrial production methods for 2-azido-4-bromo-1-chlorobenzene are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety protocols, would apply.

Chemical Reactions Analysis

Types of Reactions

2-azido-4-bromo-1-chlorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.

    Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide is commonly used to introduce the azido group.

    Electrophilic Substitution: Bromine and chlorine sources, such as N-bromosuccinimide and triphenylphosphine dibromide, are used for halogenation.

    Cycloaddition: Catalysts like copper(I) salts can facilitate the [3+2] cycloaddition reactions.

Major Products

    Triazoles: Formed from cycloaddition reactions involving the azido group.

    Amines: Formed from the reduction of the azido group.

Scientific Research Applications

2-azido-4-bromo-1-chlorobenzene has several scientific research applications:

    Chemistry: Used as a building block for synthesizing various heterocycles, such as triazoles and thiadiazoles.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-azido-4-bromo-1-chlorobenzene involves its reactivity towards nucleophiles and electrophiles. The azido group can participate in cycloaddition reactions, forming stable triazole rings . The bromo and chloro groups can undergo substitution reactions, making the compound versatile for various synthetic applications .

Comparison with Similar Compounds

Similar Compounds

  • 1-bromo-2-chlorobenzene
  • 1-bromo-3-chlorobenzene
  • 1-bromo-4-chlorobenzene

Uniqueness

2-azido-4-bromo-1-chlorobenzene is unique due to the presence of the azido group, which imparts additional reactivity compared to other bromochlorobenzenes. This makes it particularly useful for cycloaddition reactions and the synthesis of nitrogen-containing heterocycles .

Properties

CAS No.

1341365-74-9

Molecular Formula

C6H3BrClN3

Molecular Weight

232.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.